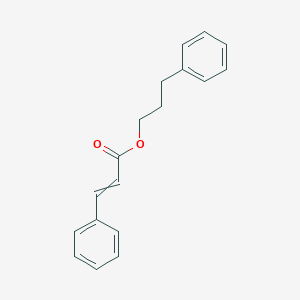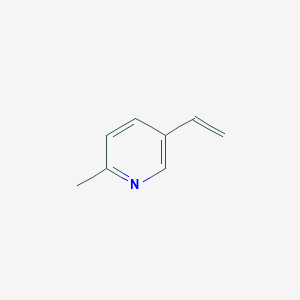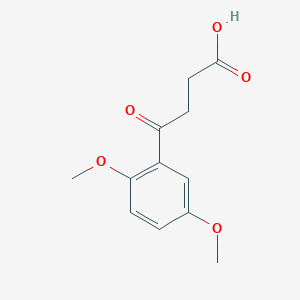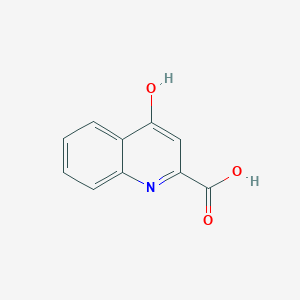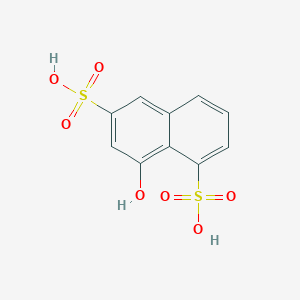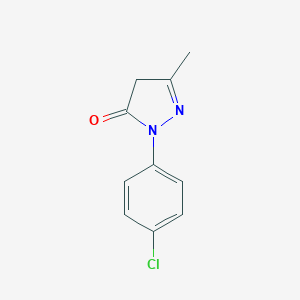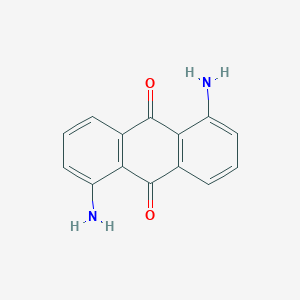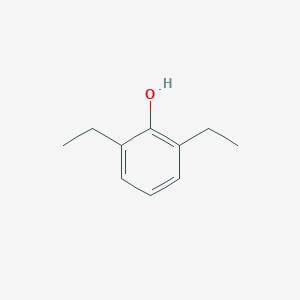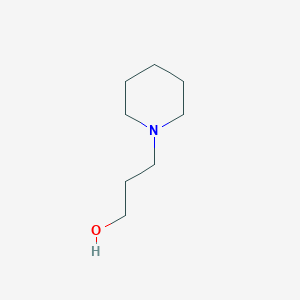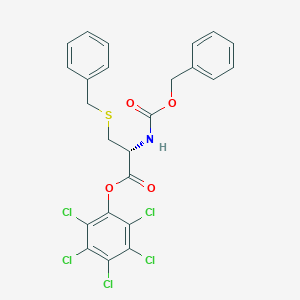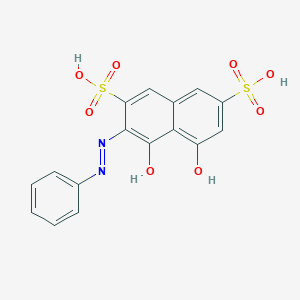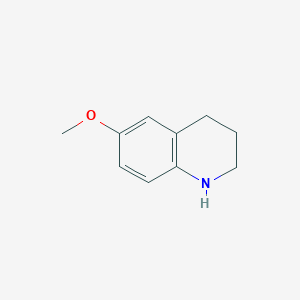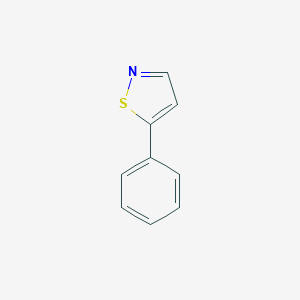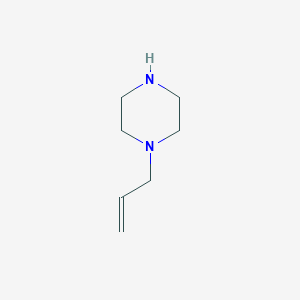
1-烯丙基哌嗪
概述
描述
1-Allylpiperazine is an organic compound with the molecular formula C7H14N2. It is a derivative of piperazine, where one of the hydrogen atoms on the nitrogen atom is replaced by an allyl group (prop-2-en-1-yl). This compound is typically found as a colorless to light yellow liquid and is known for its applications in various chemical and pharmaceutical processes .
科学研究应用
1-Allylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: 1-Allylpiperazine is used in the production of polymers, resins, and other industrial chemicals
作用机制
Target of Action
1-Allylpiperazine is a chemical compound with the molecular formula C7H14N2 . .
Mode of Action
Biochemical Pathways
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a density of0.902 g/mL . These properties could potentially influence its bioavailability.
Result of Action
Action Environment
1-Allylpiperazine is known to be a flammable liquid and vapor. It causes severe skin burns and eye damage, and it’s harmful if inhaled . Therefore, environmental factors such as temperature, exposure to open flames, and ventilation could significantly influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Piperazine derivatives, to which 1-Allylpiperazine belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the piperazine derivative and the biomolecules it interacts with .
Cellular Effects
Studies on similar piperazine derivatives have shown that they can have significant effects on various types of cells . For example, some piperazine derivatives have been found to induce apoptosis in cancer cells
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: 1-Allylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide under reflux conditions .
Industrial Production Methods: In industrial settings, the production of 1-allylpiperazine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions: 1-Allylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form piperazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: N-allylpiperazine N-oxide.
Reduction: Piperazine derivatives.
Substitution: Various substituted piperazines depending on the reagents used.
相似化合物的比较
Piperazine: The parent compound, widely used as an anthelmintic agent.
N-Methylpiperazine: Another derivative with a methyl group instead of an allyl group.
1-Benzylpiperazine: A derivative with a benzyl group, known for its stimulant properties
Uniqueness of 1-Allylpiperazine: 1-Allylpiperazine is unique due to its allyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and industrial chemicals .
属性
IUPAC Name |
1-prop-2-enylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-5-9-6-3-8-4-7-9/h2,8H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAQJGHGPPDZSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355566 | |
| Record name | 1-Allylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13961-36-9 | |
| Record name | 1-Allylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Allylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-allylpiperazine in detecting zearalenone contamination?
A1: 1-Allylpiperazine serves as a functional monomer in creating Molecularly Imprinted Polymer (MIP) membranes. [] These MIPs act as "artificial antibodies" designed to selectively bind to zearalenone. [] The specific interactions between 1-allylpiperazine and the template molecule during the MIP synthesis process create cavities within the polymer matrix that are complementary in size, shape, and chemical functionality to zearalenone. [] This allows the MIP membrane to selectively capture and concentrate zearalenone from complex samples like cereal extracts. []
Q2: How does the use of 1-allylpiperazine contribute to the sensitivity of the zearalenone sensor?
A2: While the research doesn't explicitly detail the interactions between 1-allylpiperazine and the template molecule, it highlights the importance of functional monomers in MIP synthesis. [] The choice of functional monomer influences the strength and selectivity of the binding sites within the MIP. [] It is likely that the amine groups within 1-allylpiperazine form interactions with the zearalenone molecule, contributing to the overall binding affinity of the MIP. This high affinity is crucial for achieving a low detection limit, allowing the sensor to identify even trace amounts of zearalenone contamination in food samples. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


